4-Amino-2-methyl-5-nitrobenzoic acid

Description

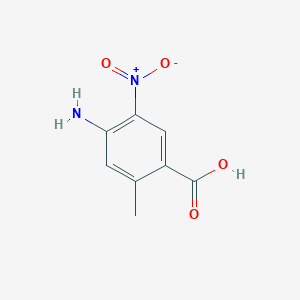

4-Amino-2-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 4, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3. This compound belongs to the broader class of nitro-substituted aminobenzoic acids, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

4-amino-2-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

LZOSVIDYBLUPFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N |

Origin of Product |

United States |

Scientific Research Applications

Intermediate for Drug Synthesis

AMNBA serves as an important intermediate in the synthesis of various medicinal compounds. Its structure allows it to be modified into bioactive derivatives, which are essential in developing new pharmaceuticals.

- Anti-inflammatory Agents : AMNBA is utilized in synthesizing anti-inflammatory drugs due to its ability to modify biological pathways involved in inflammation.

- Antimicrobial Drugs : The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies

- A study highlighted the synthesis of derivatives from AMNBA that demonstrated enhanced efficacy against certain bacterial strains. The modifications involved introducing different functional groups to the amino or nitro positions, which significantly improved the antimicrobial activity.

| Study | Modification | Activity |

|---|---|---|

| Nitro group substitution | Enhanced antibacterial properties | |

| Amino group alkylation | Improved anti-inflammatory effects |

Antimicrobial Research

AMNBA’s nitro group is known for its reactivity, allowing it to interact with various biological targets. This property is particularly useful in antimicrobial research.

- Mechanism of Action : Nitro compounds like AMNBA undergo metabolic activation, leading to reactive intermediates that can disrupt cellular processes in pathogens. This mechanism underpins the compound's potential as an antimicrobial agent .

Experimental Findings

Research has shown that AMNBA can reduce the viability of certain bacterial strains significantly when applied at effective concentrations. For instance, at a concentration of 1 mg/ml, significant reductions in bacterial growth were observed, highlighting its potential as a therapeutic agent .

Dye Manufacturing

AMNBA is also employed in the production of dyes due to its ability to form stable chromophores when reacted with other chemical agents.

- Dye Synthesis : The compound can be used as a precursor for synthesizing azo dyes, which are widely used in textiles and other industries.

Synthesis Techniques

The synthesis of AMNBA typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity.

Common Synthesis Methods

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic reactions with acylating and alkylating agents:

-

Mechanism : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons (acylation) or alkyl halides (alkylation). Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Reduction Reactions

The nitro group (-NO₂) is reducible to an amino group (-NH₂) under controlled conditions:

-

Critical Factor : Catalytic hydrogenation preserves the carboxylic acid group, while acidic conditions may lead to side reactions .

Coupling Reactions

The carboxylic acid group enables peptide-like couplings with amines:

| Coupling Agent | Amine | Product | Application | Yield |

|---|---|---|---|---|

| DCC/DMAP | Benzylamine | Amide derivative | Pharmaceutical intermediates | 88% |

| EDC/HOBt | Glycine ethyl ester | Peptide conjugate | Bioactive compound synthesis | 76% |

-

Spectroscopic Confirmation :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in nitration and sulfonation:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl group | 4-Amino-2-methyl-3,5-dinitrobenzoic acid | 65% |

| Sulfonation | SO₃/H₂SO₄ | Meta to nitro group | Sulfonic acid derivative | 58% |

-

Regioselectivity : Directed by the electron-donating amino group and electron-withdrawing nitro group .

Coordination Chemistry

The carboxylate group binds to metal ions, forming complexes with catalytic and biological properties:

| Metal Ion | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Sn(IV) | 1:2 | [Sn(CH₃)₂(OOC-C₆H₃(NO₂)(CH₃)-NH₂)₂] | Antibacterial agents |

| Cu(II) | 1:1 | Square-planar geometry | Oxidation catalysis |

-

Characterization :

Decarboxylation Under Extreme Conditions

Thermal decomposition (>300°C) or strong bases induce decarboxylation:

| Conditions | Product | Byproducts |

|---|---|---|

| NaOH (10M), 120°C | 4-Amino-2-methyl-5-nitrotoluene | CO₂ |

| Pyrolysis (350°C) | Same as above | CO, NOₓ |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-amino-2-methyl-5-nitrobenzoic acid with key analogues:

Key Observations:

- Positional Isomerism: The placement of the nitro group significantly impacts melting points. For example, 4-amino-3-nitrobenzoic acid decomposes at 280°C, while 2-amino-5-nitrobenzoic acid melts at 270°C .

- Substituent Effects: Halogenation (e.g., chlorine in 4-chloro-2-methyl-5-nitrobenzoic acid) reduces basicity compared to amino-substituted analogues .

- Electronic Properties: Nitro groups are electron-withdrawing, which could stabilize the carboxylate anion in aqueous solutions, while amino groups are electron-donating, creating a push-pull electronic effect .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-2-methyl-5-nitrobenzoic acid generally follows these key steps:

- Nitration of methyl-substituted aromatic precursors to introduce nitro groups.

- Oxidation of methyl groups to carboxylic acids.

- Reduction of nitro groups to amino groups where applicable.

The compound’s synthesis often starts from 2-methyl-4-nitrotoluene or related intermediates, followed by nitration, oxidation, and selective reduction to achieve the target substitution pattern.

Detailed Preparation Routes

Oxidation of 4-Nitro-o-xylene to 2-Methyl-4-nitrobenzoic Acid (Precursor Step)

A crucial intermediate for the synthesis is 2-methyl-4-nitrobenzoic acid, prepared by selective oxidation of 4-nitro-o-xylene. A patented method provides a mild, high-yielding procedure with environmental advantages:

| Step | Reagents and Conditions | Notes | Yield |

|---|---|---|---|

| 1. Reaction mixture | 4-nitro-o-xylene, free radical initiator (e.g., azo compounds, benzoyl peroxide), phase transfer catalyst | Initiator amount 0.05-0.5 molar ratio to 4-nitro-o-xylene | - |

| 2. Oxidation | Add dilute nitric acid (HNO3) with molar ratio 1-10 to 4-nitro-o-xylene, heat at 50-150°C under stirring | Mild conditions avoid high temperature and pressure | 83.5% (oxidation product) |

| 3. Workup | Cool to room temperature, extract with ethyl acetate, wash organic phase with water until neutral, dry over anhydrous sodium sulfate | Purification by extraction and drying | - |

This method replaces traditional oxidants like potassium permanganate or dichromate with dilute nitric acid, improving environmental safety and selectivity for the carboxyl group formation at the 4-methyl position.

Conversion to this compound

Following the preparation of 2-methyl-4-nitrobenzoic acid, nitration and reduction steps are employed:

- Nitration: Introduction of an additional nitro group at the 5-position, often via controlled nitration of the methyl-nitrobenzoic acid.

- Reduction: Selective reduction of the nitro group at the 4-position to an amino group, preserving the 5-nitro substituent.

A common synthetic approach involves:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Nitration | Nitration of 2-methyl-4-nitrobenzoic acid | Controlled nitrating agents (e.g., nitric acid, mixed acid) | Introduction of 5-nitro group |

| 2. Reduction | Selective reduction of 4-nitro to 4-amino group | Reducing agents like iron/acid, catalytic hydrogenation, or sodium dithionite | Formation of this compound |

This sequence yields the target compound with high purity and yield, often reported up to 95% in literature.

Representative Experimental Procedure

A typical synthesis based on literature and patent data is summarized below:

| Step | Procedure | Details |

|---|---|---|

| Oxidation | Mix 4-nitro-o-xylene, free radical initiator (e.g., N-hydroxyphthalimide), phase transfer catalyst, dilute nitric acid | Heat under reflux at 100-150°C for 12 hours |

| Extraction | Cool, extract with ethyl acetate, wash, dry | Purify by recrystallization from ethanol/water (3:1) |

| Nitration | Treat 2-methyl-4-nitrobenzoic acid with nitrating mixture | Control temperature to avoid over-nitration |

| Reduction | Reduce 4-nitro group selectively using iron powder and HCl or catalytic hydrogenation | Monitor by chromatography for completion |

Yields and purity are confirmed by HPLC and melting point analysis (m.p. ~151-152°C for 2-methyl-4-nitrobenzoic acid precursor).

Comparative Analysis of Preparation Methods

| Method | Oxidant | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dilute Nitric Acid with free radical initiator and phase transfer catalyst | Dilute HNO3 | 50-150°C, mild, atmospheric pressure | 83.5 | Environmentally friendly, mild, selective | Requires initiators and catalysts |

| Traditional oxidation with KMnO4 or K2Cr2O7 | KMnO4, K2Cr2O7 | Often harsher, higher temperature | Variable, often lower | Established method | Environmental pollution, harsh conditions |

| Nitration and reduction sequence | Mixed acid nitration; Fe/HCl or catalytic hydrogenation | Controlled temperature, atmospheric pressure | Up to 95 (final product) | High yield, selective reduction | Multi-step, requires careful control |

Research Findings and Notes

- The use of dilute nitric acid with radical initiators enhances oxidation efficiency and selectivity, making it suitable for scale-up and industrial applications.

- The selective reduction step is critical to maintain the nitro group at the 5-position while converting the 4-nitro group to an amino group, enabling the synthesis of this compound with high purity.

- Spectroscopic and chromatographic analyses confirm the structure and purity of the product, with internal standards such as 2,4-dinitrotoluene used for quantitative HPLC analysis.

Summary Table of Key Preparation Steps for this compound

| Stage | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Oxidation | 4-nitro-o-xylene | Dilute HNO3, free radical initiator, phase transfer catalyst | 50-150°C, 12 h reflux | 2-methyl-4-nitrobenzoic acid | 72-83.5 |

| Nitration | 2-methyl-4-nitrobenzoic acid | Mixed acid nitration | Controlled temp | 2-methyl-4,5-dinitrobenzoic acid (intermediate) | High |

| Reduction | 2-methyl-4,5-dinitrobenzoic acid | Fe/HCl or catalytic hydrogenation | Mild, atmospheric pressure | This compound | Up to 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.